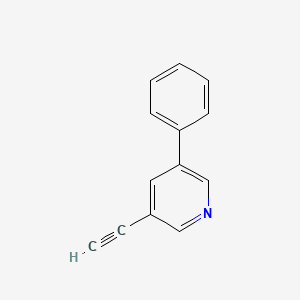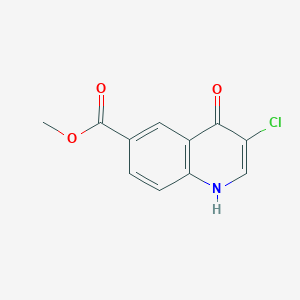
Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate is a quinoline derivative with a molecular formula of C11H8ClNO3. Quinolines are a class of heterocyclic aromatic organic compounds with diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with quinoline or its derivatives as the starting material.
Halogenation: Chlorination of the quinoline ring at the 3-position is achieved using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Hydroxylation: Introduction of the hydroxyl group at the 4-position can be accomplished using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Carboxylation: The carboxylate group at the 6-position is introduced using reagents like carbon dioxide (CO2) under pressure in the presence of a base such as sodium hydroxide (NaOH).
Methylation: Finally, methylation of the carboxylate group is performed using methylating agents like methyl iodide (CH3I) or dimethyl sulfate (DMS).
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the quinoline derivatives.
Substitution: Substitution reactions at the chloro and hydroxy positions can be carried out using nucleophiles and electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, NaOH
Reduction: LiAlH4, HCl
Substitution: NaOH, CH3I, DMS
Major Products Formed:
Oxidation: Quinoline derivatives with additional hydroxyl or carbonyl groups.
Reduction: Reduced quinoline derivatives with altered functional groups.
Substitution: Substituted quinoline derivatives with different substituents at the chloro and hydroxy positions.
科学研究应用
Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate has found applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new chemical compounds and materials.
作用机制
The mechanism by which Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate is compared with other similar quinoline derivatives, such as:
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar quinoline core but with different substituents and functional groups.
Uniqueness: this compound stands out due to its specific combination of chloro, hydroxy, and carboxylate groups, which contribute to its unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the exploration of new therapeutic agents.
属性
IUPAC Name |
methyl 3-chloro-4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMQBDPEBQZMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-Bromo-2-methoxyphenyl)-5-methylimidazo[5,1-b][1,2,4]oxadiazole](/img/structure/B8121970.png)
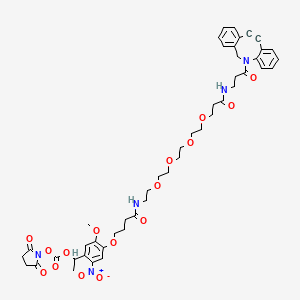

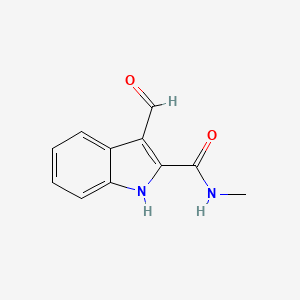
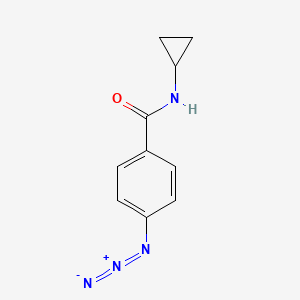
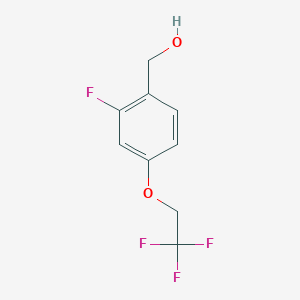
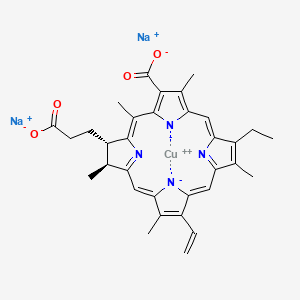
![4-Tricyclo[5.2.1.02,6]decanyl prop-2-enoate](/img/structure/B8122019.png)
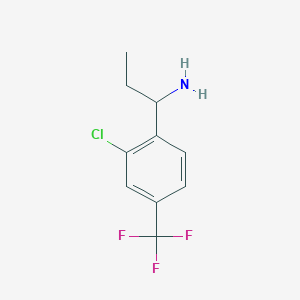
![(1S,3S,4S,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8122031.png)
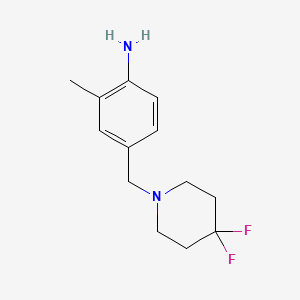
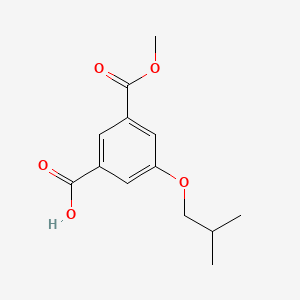
![tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B8122057.png)
